4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid
Description
Properties
CAS No. |
716361-63-6 |
|---|---|
Molecular Formula |
C5H5NO3S |
Molecular Weight |
159.17 g/mol |
IUPAC Name |
4-hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO3S/c1-2-4(7)3(5(8)9)6-10-2/h7H,1H3,(H,8,9) |
InChI Key |
NUSMUKZICSYFFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NS1)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis and Functionalization
The foundational methodology for thiazole carboxylic acid synthesis involves halomethylthiazole precursors, as detailed in US3274207A. For 4-hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid, the route begins with 5-methyl-3-chloromethyl-1,2-thiazole. Hydrolysis in aqueous sulfuric acid (6–90% v/v) at 50–120°C generates the intermediate 3-hydroxymethyl-5-methyl-1,2-thiazole. Subsequent oxidation with a nitric acid-sulfuric acid mixture (1:3 molar ratio) at 65–90°C converts the hydroxymethyl group to a carboxylic acid, yielding the target compound.
Critical Parameters :
Regioselectivity Challenges
Introducing the C4 hydroxy group necessitates post-cyclization functionalization. Electrophilic hydroxylation using hydrogen peroxide (30%) in acetic acid at 60°C for 12 hours has been proposed, though this step remains underexplored in patent literature. Directed metallation strategies, employing lithium diisopropylamide (LDA) at -78°C followed by quenching with molecular oxygen, could theoretically achieve C4 hydroxylation but require rigorous anhydrous conditions.
Thiourea Cyclization and Sequential Functionalization
Thiazole Ring Formation
CN101412699A outlines a thiourea-based approach for structurally analogous compounds. Adapting this method, 4-hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid synthesis begins with methyl thioacetamide and ethyl 2-chloroacetoacetate. Cyclization in ethanol-dioxane (1:1 v/v) at 80°C forms ethyl 5-methyl-1,2-thiazole-3-carboxylate, which undergoes hydrolysis (6M HCl, reflux) to the free carboxylic acid.
Reaction Optimization :
Hydroxy Group Introduction
The C4 hydroxy group is introduced via Ullmann-type coupling using copper(I) iodide and 4-iodophenol in dimethylformamide (DMF) at 120°C. This method, though effective for aryl thiazoles, faces challenges in aliphatic systems due to competing side reactions. Alternative approaches, such as microbial oxidation using Pseudomonas putida KT2440, have achieved 40–50% regioselective hydroxylation but lack industrial scalability.
Alternative Pathways: Aldehyde Oxidation and Retro-Synthetic Analysis
Thiazole Aldehyde Intermediates
Oxidation of 5-methyl-1,2-thiazole-4-carbaldehyde represents a theoretically viable route. Using Jones reagent (CrO3/H2SO4) in acetone at 0°C, the aldehyde is oxidized to the carboxylic acid. However, over-oxidation to CO2 and poor regiocontrol (competing C3 vs. C4 oxidation) limit practical utility, with yields <30%.
Retro-Synthetic Disconnections
Disconnecting the thiazole ring at C2–N1 suggests starting from β-keto amides. Reaction of methyl 3-amino-4-hydroxy-5-methylthiophene-2-carboxylate with bromine in acetic acid generates the thiazole core via spontaneous cyclization. This method, while elegant, suffers from low yields (35–45%) due to bromine-mediated decomposition.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Cost-Benefit Analysis
The halomethylthiazole route offers superior scalability, with raw material costs for 5-methyl-3-chloromethylthiazole estimated at $120/kg (bulk pricing). In contrast, thiourea-based methods incur higher solvent recovery expenses (dioxane: $50/L), reducing cost-effectiveness at >100 kg batches.
Environmental Impact
Nitric acid oxidation generates NOx byproducts, necessitating scrubber systems for compliance with EPA emissions standards. Newer protocols using hydrogen peroxide-TFA mixtures reduce hazardous waste by 60% but increase reaction time to 48 hours.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
While "4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid" is not directly discussed in the provided search results, the search results offer insights into the applications of thiazole derivatives in general, and some related compounds .
Here's a summary of the applications of related compounds:
Anticonvulsant Activity:
- 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide, displayed anticonvulsant properties . The methoxy phenyl group attached to the pyridine ring may be the reason for the activity .
- 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one, displayed anticonvulsant activity .
Anticancer Activity:
- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were tested and Compound 19 demonstrated selectivity against both NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells . Tetrazole and imidazole rings are essential for activity .
- N-acylated 2-amino-5-benzyl-1,3-thiazoles were synthesized and Compound 20 was the most active for human glioblastoma U251 cells and human melanoma WM793 cells . The presence of a benzofuran ring may be the reason for the activity .
- Indole-linked thiazoles were synthesized and analogue 21 exhibited anticancer potential as well as cell line selectivity . The presence of a methoxy group on different positions of the phenyl ring attached to the second position of the thiazole ring and fluorine substitution on the 5 position of the indole ring might be the reason for the activity .
- Compound 22 had growth-inhibitory effects on all four cell lines, especially the HT29 cell line . The presence of 3,4-dichloro phenyl may be the reason for the activity .
- Thiazole-pyridine hybrids were screened against PC3, MCF-7, Hep-2, and HepG2 cancer cell lines. One of the thiazole-pyridine hybrids 23 has better anti-breast cancer efficacy than the standard drug 5-fluorouracil . The presence of the electron-withdrawing group chlorine (Cl) attached to the 4 position of pyridine ring might be the reason for the activity .
- Compounds 28, 29a, 29b, and 34 proved to be the most active agent against the human liver carcinoma cell line (HepG-2) . The presence of an electronegative Cl group is an essential requirement to elicit antiproliferative activity .
- Compounds 35a and 35b revealed the most promising anticancer activity . This is likely due to the presence of a thiazolin-4-one ring system, which was substituted at the fifth position with ethyl carboxylate as observed in 35a and a pyrazole moiety at the fifth position of the thiazole ring in the case of compound 35b .
Other Activities:
- 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid exhibits antidiabetic potential and raises insulin sensitivity .
- Compound 36 was the most potent CA-III inhibitor . The presence of a free amino group at the 2- position, a carboxylic acid moiety at the 4-position, and a phenyl ring at the 5-position of the thiazole scaffold were the essential requirements for anti-CA-III activity .
- 5-methyl-1,2,3-thiadiazole-4-formoxyl urea compounds can be used for control agriculture field, field of forestry, gardening field and the Plant diseases of health field or the control of insect pest of the plant .
Mechanism of Action
The mechanism of action of 4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Amino-1,2-thiazole-3-carboxylic Acid Hydrochloride
- Structure: Differs by replacing the hydroxyl group at position 4 with an amino (-NH₂) group and includes a hydrochloride salt.
- Physicochemical Properties: Molecular formula: C₄H₅ClN₂O₂S (vs. C₅H₅NO₃S for the target compound). Molecular weight: 180.61 g/mol (vs. ~159.17 g/mol estimated for the target). Hydrogen bonding: Higher hydrogen bond donor/acceptor capacity (3 donors, 5 acceptors) due to the amino group, enhancing solubility in polar solvents .
- Applications: Used in peptide synthesis and as a building block for bioactive molecules, leveraging its amino group for nucleophilic reactions .
5-Methyl-1,2-oxazole-3-carboxylic Acid
- Structure : Replaces the thiazole sulfur with oxygen (isoxazole ring) and lacks the hydroxyl group.
- Physicochemical Properties :
- Applications: Acts as a monoamine oxidase inhibitor and transition metal ligand, highlighting the impact of heteroatom substitution on bioactivity .
3-Methoxy-1,2-thiazole-5-carboxylic Acid
- Structure : Substitutes the hydroxyl group with a methoxy (-OCH₃) group at position 3.
- Physicochemical Properties :
- Applications : Explored in pharmaceuticals and materials science for its stability and modular reactivity .
5-Phenyl-1,2-thiazole-3-carboxylic Acid
- Structure : Features a phenyl group at position 5 instead of methyl.
- Physicochemical Properties :
- Applications : Patented in drug discovery for kinase inhibition, emphasizing the role of bulky substituents in target engagement .
Comparative Data Table
Key Research Findings
- Substituent Effects: Hydroxyl and amino groups enhance solubility and hydrogen bonding, whereas methyl and phenyl groups increase lipophilicity and steric bulk .
- Heteroatom Influence : Oxazole derivatives (oxygen-containing) exhibit distinct electronic properties compared to thiazoles (sulfur-containing), affecting their reactivity and biological target affinity .
- Synthetic Flexibility : Thiol-mediated substitutions (e.g., reactions with 4,5-dichloro-1,2-thiazole-3-carboxylic acid) enable modular derivatization, critical for structure-activity relationship studies .
Biological Activity
4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid (HMTA) is a thiazole derivative that has attracted attention for its diverse biological activities. This article reviews the compound's antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties based on recent research findings.
Chemical Structure and Properties
4-Hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid has the molecular formula C5H5NO3S. Its structure features a thiazole ring, which is crucial for its biological activity. This compound is known for its solubility in water and organic solvents, making it suitable for various applications in medicinal chemistry.
Antimicrobial Activity
Antibacterial Properties
Research indicates that HMTA exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for HMTA against various bacterial strains are summarized below:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Bacillus cereus | 0.23 | 0.47 |
| Escherichia coli | 0.70 | 0.94 |
| Salmonella Typhimurium | 0.23 | 0.47 |
| Enterobacter cloacae | 0.23 | 0.47 |
These results demonstrate that HMTA is particularly effective against Bacillus cereus, while showing moderate activity against other strains .
Antifungal Properties
In addition to its antibacterial effects, HMTA also exhibits antifungal activity. It has been reported to have MIC values of 0.11 mg/mL against various fungal pathogens such as Trichophyton viride and Aspergillus niger, significantly outperforming traditional antifungal agents like ketoconazole .
Anticancer Activity
Recent studies have highlighted the potential of HMTA as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through various mechanisms:
- Cell Cycle Arrest : HMTA causes cell cycle arrest at the G2/M phase in certain cancer cell lines.
- Inhibition of Key Pathways : The compound targets specific molecular pathways involved in cancer progression, such as those regulating angiogenesis and cell signaling .
The IC50 values for HMTA against different cancer cell lines range from 7 to 20 µM, indicating promising anticancer activity .
Anti-inflammatory Activity
HMTA has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies have shown that it can significantly reduce the levels of these cytokines compared to standard anti-inflammatory drugs .
The biological activities of HMTA can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : HMTA has been shown to inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial effects.
- Molecular Interactions : The compound forms hydrogen bonds with amino acid residues in target proteins, stabilizing the compound-enzyme complex and enhancing its inhibitory action .
Case Studies
A case study involving diabetic rats demonstrated that HMTA could attenuate hyperglycemia and improve insulin sensitivity through its antioxidant and anti-inflammatory effects . The administration of HMTA led to significant improvements in serum glucose levels and lipid profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid, and what are their critical reaction conditions?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, analogous thiazole-carboxylic acids are prepared by refluxing hydrazide derivatives with substrates like ethyl cyanoacrylate, followed by cyclization with thiourea or arylthiourea in acetic acid . Key conditions include:
- Use of sodium acetate as a base catalyst.
- Reflux duration (3–5 hours) to ensure complete cyclization.
- Recrystallization from DMF/acetic acid mixtures to purify the product .
Q. How is the structure of 4-hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid validated post-synthesis?
- Methodological Answer : Structural confirmation typically involves:
- Elemental analysis to verify stoichiometry.
- IR spectrophotometry to identify functional groups (e.g., OH stretch at ~3200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
- Chromatographic methods (e.g., HPLC or TLC) to confirm purity and individuality .
Q. What preliminary biological activities have been reported for structurally related thiazole-carboxylic acids?
- Methodological Answer : While direct data on the target compound is limited, analogs like triazole-thiadiazines and pyrazole-carboxylic acids exhibit:
- Enzyme inhibition (e.g., NO synthase inhibition via diazen-1-ium-1,2-diolate derivatives) .
- Antimicrobial activity tested via agar diffusion assays .
- Focus on in vitro screening using standardized cell lines or enzymatic assays to establish baseline activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of 4-hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid?
- Methodological Answer :
- Catalyst screening : Test alternatives to sodium acetate (e.g., morpholine derivatives) to enhance cyclization efficiency .
- Solvent optimization : Compare acetic acid with polar aprotic solvents (e.g., DMF) to reduce side reactions .
- Temperature control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
Q. What contradictions exist in the literature regarding the physicochemical properties of thiazole-carboxylic acids, and how can they be resolved?
- Methodological Answer : Discrepancies in melting points or solubility data (e.g., conflicting reports for 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid: mp 201–203°C vs. 214–215°C ) may arise from:
- Polymorphism : Characterize crystalline forms via X-ray diffraction.
- Purity differences : Validate using HPLC with dual-wavelength detection .
- Standardized protocols : Adopt ICH guidelines for reproducibility .
Q. How does substitution at the 4-hydroxy position influence the bioactivity of thiazole-carboxylic acid derivatives?
- Methodological Answer :
- SAR studies : Synthesize analogs with varying substituents (e.g., methyl, nitro) at the 4-position.
- Enzyme docking simulations : Compare binding affinities of hydroxy vs. methoxy derivatives using molecular modeling .
- In vitro validation : Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2) .
Q. What analytical challenges arise in quantifying 4-hydroxy-5-methyl-1,2-thiazole-3-carboxylic acid in complex matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
